molecular formula C14H20O2 B14172807 2-Cyclooctylbenzene-1,4-diol CAS No. 4197-84-6

2-Cyclooctylbenzene-1,4-diol

Cat. No.: B14172807
CAS No.: 4197-84-6
M. Wt: 220.31 g/mol
InChI Key: OCFACRWFEFGYDB-UHFFFAOYSA-N
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Description

2-Cyclooctylbenzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctylbenzene-1,4-diol typically involves the cycloaddition of cyclooctene with a benzene derivative followed by hydroxylation. One common method is the Diels-Alder reaction, where cyclooctene reacts with a suitable diene to form the cyclooctylbenzene framework. Subsequent hydroxylation using reagents like osmium tetroxide or potassium permanganate introduces the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of intermediate compounds under controlled conditions. The use of catalysts such as Raney nickel or palladium on carbon can facilitate the hydrogenation process, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylbenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclooctylbenzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclooctylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclooctylbenzene-1,4-diol is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

4197-84-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-cyclooctylbenzene-1,4-diol

InChI

InChI=1S/C14H20O2/c15-12-8-9-14(16)13(10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2

InChI Key

OCFACRWFEFGYDB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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